![molecular formula C17H23NS B3013483 4-Tert-butyl-2-(4-tert-butylphenyl)-1,3-thiazole CAS No. 291756-64-4](/img/structure/B3013483.png)
4-Tert-butyl-2-(4-tert-butylphenyl)-1,3-thiazole
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Overview
Description
4-Tert-butyl-2-(4-tert-butylphenyl)-1,3-thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two tert-butyl groups and a phenyl group attached to the thiazole ring. It is known for its stability and unique chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butyl-2-(4-tert-butylphenyl)-1,3-thiazole typically involves the reaction of 4-ter
Biological Activity
4-Tert-butyl-2-(4-tert-butylphenyl)-1,3-thiazole is a compound within the thiazole class that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, particularly those with tert-butyl substitutions.
- Antibacterial Efficacy : A series of phenylthiazoles, including compounds with tert-butyl groups, demonstrated significant antibacterial activity against multidrug-resistant strains such as Staphylococcus aureus (MRSA) and Clostridium difficile. For instance, certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 4 μg/mL against MRSA USA300, indicating potent activity against this pathogen .
- Mechanism of Action : The antibacterial mechanism involves rapid bactericidal activity, with some compounds capable of eradicating high inoculum levels of MRSA within just a few hours. This rapid action is notably faster than traditional antibiotics like vancomycin . Furthermore, these compounds showed enhanced stability to hepatic metabolism, leading to longer biological half-lives, which is crucial for sustained therapeutic effects .
Anticancer Activity
The anticancer potential of this compound has also been explored.
- Cytotoxic Effects : Research indicates that thiazole derivatives can exhibit selective cytotoxicity towards various cancer cell lines. For example, derivatives tested against HepG2 liver cancer cells showed promising antiproliferative activity . The structure–activity relationship (SAR) studies suggest that modifications in the thiazole ring can enhance cytotoxicity while minimizing toxicity to normal cells .
- Cellular Mechanisms : The cytotoxic effects appear to be mediated through multiple pathways, including apoptosis induction and disruption of microtubule dynamics. Some compounds have been shown to bind effectively to tubulin, inhibiting its polymerization and thereby disrupting cellular mitosis .
Pharmacokinetic Properties
Pharmacokinetic evaluations have revealed that compounds in this class possess favorable absorption, distribution, metabolism, and excretion (ADME) profiles.
- Half-life and Stability : One notable compound demonstrated a biological half-life exceeding 9 hours in vivo, significantly longer than traditional antibiotics. This extended half-life contributes to its potential as a therapeutic agent against resistant bacterial strains .
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound and its derivatives:
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the effectiveness of phenylthiazole derivatives, including 4-tert-butyl-2-(4-tert-butylphenyl)-1,3-thiazole, against multidrug-resistant bacterial strains.
- Mechanism of Action : These compounds exhibit rapid bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci. Notably, some derivatives have shown the ability to disrupt biofilms formed by these pathogens, which is crucial for treating chronic infections .
- Pharmacokinetics : The pharmacokinetic profile of certain derivatives indicates a favorable half-life of over six hours, suggesting potential for once-daily dosing regimens. The volume of distribution values indicate good tissue penetration, enhancing their therapeutic efficacy .
Compound | t 1/2 (h) | CL (L/hr) | AUC (mg.hr/L) | Vdss (L) |
---|---|---|---|---|
19 | 9.03 | 1.26 | 3.98 | 16.36 |
Cancer Treatment
Thiazole derivatives are being explored for their anticancer properties. The compound has been studied for its role in inhibiting specific cancer pathways.
- Bromodomain Inhibition : Some derivatives of thiazole compounds are being investigated as bromodomain inhibitors, which play a role in regulating gene expression linked to cancer progression. These compounds have shown promise in preclinical studies targeting various cancers .
- PTP1B Inhibition : Compounds related to thiazoles have been identified as potent inhibitors of protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in diabetes and obesity-related cancers. This inhibition could lead to novel treatments for type 2 diabetes and related malignancies .
Antifungal Activity
The compound also exhibits antifungal properties against various strains, which is particularly relevant given the rise of antifungal resistance.
- Mechanism : The presence of hydrophobic chains in thiazole derivatives enhances their antifungal activity. Studies indicate that modifications to the thiazole structure can significantly impact their efficacy against resistant fungal strains .
Synthesis and Structural Modifications
The synthesis of this compound involves several steps that allow for structural modifications aimed at enhancing its biological activity.
- Synthetic Pathways : Various synthetic strategies have been developed to create thiazole derivatives with improved pharmacological profiles. For example, microwave-assisted synthesis has been employed to facilitate the rapid formation of these compounds .
- Structure-Activity Relationship (SAR) : Understanding the SAR is crucial for optimizing the efficacy of these compounds against specific pathogens or cancer cells. Substituents on the thiazole ring can dramatically alter biological activity, making it essential to explore different configurations .
Properties
IUPAC Name |
4-tert-butyl-2-(4-tert-butylphenyl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NS/c1-16(2,3)13-9-7-12(8-10-13)15-18-14(11-19-15)17(4,5)6/h7-11H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFRDEBPCNGJEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC(=CS2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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